molecular formula C10H12ClNS B2598277 2-(4-chlorophenyl)-N,N-dimethylethanethioamide CAS No. 76579-51-6

2-(4-chlorophenyl)-N,N-dimethylethanethioamide

Cat. No.: B2598277
CAS No.: 76579-51-6
M. Wt: 213.72
InChI Key: YBWXXVZHRLCKFI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N,N-dimethylethanethioamide is an organic compound characterized by the presence of a thioamide group attached to a 4-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N,N-dimethylethanethioamide typically involves the reaction of 4-chloroaniline with a suitable thioamide precursor under controlled conditions. One common method involves the use of 4-chloroaniline and dimethylthioformamide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. Purification steps, including recrystallization and chromatography, are employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N,N-dimethylethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N,N-dimethylethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N,N-dimethylacetamide: Similar structure but with an acetamide group instead of a thioamide.

    2-(4-chlorophenyl)-N,N-dimethylbenzamide: Contains a benzamide group, differing in the aromatic ring structure.

    2-(4-chlorophenyl)-N,N-dimethylthiobenzamide: Similar to the target compound but with a benzamide backbone

Uniqueness

2-(4-chlorophenyl)-N,N-dimethylethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thioamide group can engage in specific interactions with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-N,N-dimethylethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWXXVZHRLCKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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